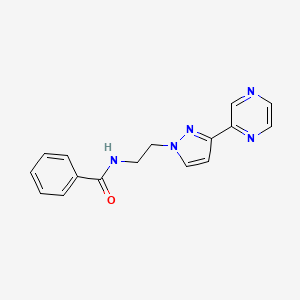

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazine-pyrazole hybrid scaffold linked via an ethyl chain. This structural motif combines aromatic heterocycles (pyrazine and pyrazole) with a benzamide group, which is often associated with pharmacological relevance due to its hydrogen-bonding capacity and metabolic stability. The compound’s synthesis typically involves coupling reactions between pyrazine-containing intermediates and functionalized benzoyl chlorides, followed by purification via chromatography or crystallization.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-8,10,12H,9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZAPTXZCUSYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrazine ring. The final step involves the coupling of the pyrazole-pyrazine intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of catalysts such as iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The pyrazole and pyrazine rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences: Replaces the pyrazine-pyrazole-ethyl chain with a hydroxy-1,1-dimethylethyl group.

- Functional Implications : The N,O-bidentate directing group in this compound enhances its utility in metal-catalyzed C–H bond functionalization reactions, unlike the pyrazine-pyrazole derivative, which is more likely optimized for biological interactions .

- Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the multi-step heterocyclic assembly required for the target compound.

Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide)

- Structural Differences : Substitutes the pyrazine-pyrazole system with a nitro-thiazole ring. The nitro group confers redox activity, while the thiazole ring enhances antiparasitic activity.

- Pharmacological Profile : Nitazoxanide is a broad-spectrum antiparasitic agent, whereas the pyrazine-pyrazole benzamide’s biological activity (unreported in evidence) may differ due to distinct electronic and steric properties .

- Synthetic Route : Involves nitration and thiazole ring formation, differing from the pyrazine-based coupling steps in the target compound’s synthesis.

Fluorinated Pyrazine-Benzamide Derivatives (e.g., EP 3 532 474 B1)

- Structural Differences : Incorporate trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzamide) and cyclohexyl/oxadiazole substituents. Fluorine atoms increase lipophilicity and metabolic stability.

- Functional Impact : The trifluoromethyl groups enhance membrane permeability and binding affinity to hydrophobic targets, as seen in antiviral or anticancer applications. The target compound’s pyrazine-pyrazole system may offer unique π-stacking interactions absent in fluorinated analogs .

- Synthesis: Utilizes fluorinated building blocks and multi-step heterocyclization (e.g., oxadiazole formation via reaction with hydroxylamine), highlighting divergent strategies compared to non-fluorinated benzamides .

Imidazole-Based Benzamides (e.g., 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)

- Structural Differences: Replaces pyrazine-pyrazole with an imidazole ring and ureido group.

- Pharmacological Relevance : Imidazole derivatives often target enzymes like cytochrome P450 or kinases. The target compound’s pyrazine-pyrazole system may exhibit different selectivity profiles due to altered electronic environments .

Key Comparative Data

| Compound | Core Structure | Key Substituents | Functional Properties |

|---|---|---|---|

| Target Compound | Benzamide + pyrazine-pyrazole | Ethyl linker | Potential bioactivity, π-stacking |

| Nitazoxanide | Benzamide + nitro-thiazole | Acetolyloxy, nitro | Antiparasitic, redox-active |

| Fluorinated Derivatives | Trifluoromethyl-benzamide | CF₃, oxadiazole | Enhanced lipophilicity, stability |

| Imidazole-Benzamide (3d) | Benzamide + imidazole-ureido | Isopropylureido | Hydrogen bonding, enzyme inhibition |

Research Findings and Implications

- Structural Analysis : The pyrazine-pyrazole system in the target compound provides a rigid, planar structure conducive to binding aromatic pockets in biological targets, unlike the flexible hydroxyethyl or ureido groups in analogs .

- Synthetic Challenges : Fluorinated derivatives require specialized reagents (e.g., trifluoromethylating agents), whereas the target compound’s synthesis may face hurdles in regioselective pyrazole functionalization .

- Biological Potential: While Nitazoxanide’s nitro-thiazole group drives antiparasitic activity, the target compound’s pyrazine-pyrazole motif could be optimized for kinase inhibition or antimicrobial applications, pending experimental validation.

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole moiety linked to a benzamide, which is known for its diverse biological activities. The molecular formula is , and its systematic name highlights its unique functional groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The pyrazole ring is known to modulate various signaling pathways, potentially leading to:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.

- Receptor Modulation : It can act as a modulator for receptors that influence inflammatory responses.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, several studies have reported on pyrazole derivatives showing significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | A549 | 26.00 |

These findings suggest that this compound could potentially exhibit similar effects, warranting further investigation into its anticancer properties .

Anti-inflammatory Activity

The pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives against cancer cell lines, revealing that modifications in the pyrazole structure significantly influenced their cytotoxicity . The study highlighted the importance of the benzamide group in enhancing biological activity.

- In Vivo Studies : Research involving animal models demonstrated that pyrazole-based compounds could reduce tumor size and inhibit metastasis, confirming their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.